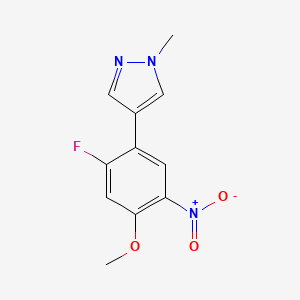

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole

Description

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is a pyrazole derivative characterized by a 1-methylpyrazole core substituted with a 2-fluoro-4-methoxy-5-nitrophenyl group. This compound is notable for its role as a key intermediate in the synthesis of Vildagliptin, a pharmaceutical agent used in diabetes management . Its structural features include:

- Electron-withdrawing groups: A nitro (-NO₂) group at the 5-position and a fluorine atom at the 2-position of the phenyl ring, which enhance electrophilic reactivity.

- Synthetic relevance: The compound is synthesized via multi-step organic reactions, often involving enaminodiketone intermediates or coupling strategies, as observed in related pyrazole derivatives .

Properties

Molecular Formula |

C11H10FN3O3 |

|---|---|

Molecular Weight |

251.21 g/mol |

IUPAC Name |

4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C11H10FN3O3/c1-14-6-7(5-13-14)8-3-10(15(16)17)11(18-2)4-9(8)12/h3-6H,1-2H3 |

InChI Key |

BOGMMLTXEQDALZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2F)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route for 4-Chloro-2-fluoro-5-nitroacetophenone (Analogous Intermediate)

- Starting Material: m-fluoroaniline is acetylated using acetic anhydride in acetic acid to form 3-fluoroacetanilide.

- Friedel-Crafts Acylation: The 3-fluoroacetanilide undergoes Friedel-Crafts acylation with an acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-fluoro-4-acetamidoacetophenone.

- Hydrolysis: The acetamido group is hydrolyzed under acidic conditions (using inorganic acids like sulfuric, nitric, or hydrochloric acid) in alcoholic solvents (methanol, ethanol, etc.) to produce 2-fluoro-4-aminoacetophenone.

- Sandmeyer Reaction: The amino group is converted to a chloro substituent by diazotization with sodium nitrite in hydrochloric acid at low temperature (10 to -10 °C), followed by reaction with cuprous chloride.

- Nitration: Finally, nitration is performed using a nitrating mixture (concentrated sulfuric acid with potassium nitrate or nitric acid) at low temperatures (-20 to 10 °C) to yield 4-chloro-2-fluoro-5-nitroacetophenone.

This sequence offers advantages such as readily available starting materials, mild reaction conditions, minimized side reactions, and good yields, making it suitable for industrial scale-up.

| Step | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, acetic acid | 3-fluoroacetanilide |

| 2 | Friedel-Crafts Acylation | Acylating agent, Lewis acid catalyst, solvent, 12-72 h | 2-fluoro-4-acetamidoacetophenone |

| 3 | Hydrolysis | Acidic conditions, alcohol solvent, 1-10 h, RT-100 °C | 2-fluoro-4-aminoacetophenone |

| 4 | Sandmeyer Reaction | NaNO2, HCl, CuCl, 0 to -10 °C | 2-fluoro-4-chloroacetophenone |

| 5 | Nitration | H2SO4 + KNO3 or HNO3, -20 to 10 °C, 0.5-3 h | 4-chloro-2-fluoro-5-nitroacetophenone |

Table 1: Preparation steps for 4-chloro-2-fluoro-5-nitroacetophenone, a key aromatic intermediate.

Adaptation for 4-Methoxy-Substituted Intermediate

The methoxy substituent at the 4-position can be introduced via methylation of the corresponding hydroxy precursor or by starting from a methoxy-substituted aniline derivative. The nitration and fluorination steps require careful control to maintain regioselectivity and yield.

Construction of the 1-Methylpyrazole Moiety

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.

Cyclocondensation Method

- Reactants: A hydrazine derivative (e.g., methylhydrazine for 1-methyl substitution) and a suitable 1,3-dicarbonyl compound or α,β-unsaturated ketone bearing the substituted aromatic group.

- Mechanism: The hydrazine acts as a bidentate nucleophile attacking the carbonyl groups, leading to ring closure and formation of the pyrazole.

- Conditions: Typically conducted under reflux in ethanol or other polar solvents; acid or base catalysis may be applied to enhance reaction rates.

- Outcome: Formation of 1-methylpyrazole substituted at the 4-position with the aromatic moiety.

This approach is well-established in pyrazole chemistry and allows for diverse substitution patterns.

Alternative Methods

- Dipolar Cycloadditions: Use of 1,3-dipoles and dipolarophiles to assemble pyrazole rings.

- Multicomponent Reactions: Simultaneous condensation of multiple components to form substituted pyrazoles in one pot, enhancing efficiency.

Integrated Synthetic Approach for 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole

A plausible synthetic scheme combines the aromatic intermediate preparation with pyrazole ring construction:

- Synthesize the substituted aromatic ketone or aldehyde bearing the 2-fluoro-4-methoxy-5-nitrophenyl group using adapted methods from the acetophenone synthesis described above.

- React the aromatic carbonyl compound with methylhydrazine under cyclocondensation conditions to form the 1-methylpyrazole ring.

- Purify and characterize the final compound by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table and analysis compare 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole with structurally related compounds from the provided evidence. Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physical Properties

- Halogen vs. Nitro Groups : Bromo- and chloro-substituted analogs (e.g., 16b, 16c) exhibit higher melting points (130–138°C) compared to methoxy derivatives (16e), likely due to stronger intermolecular halogen bonding . The nitro group in the target compound may reduce solubility but enhance reactivity in electrophilic substitution reactions.

- Methoxy vs. Trifluoromethyl Groups : Methoxy-substituted compounds (16e) show distinct ¹H-NMR signals at δ 3.80–3.97 ppm for -OCH₃, whereas trifluoromethyl analogs (e.g., ) are expected to exhibit strong ¹⁹F-NMR signals.

Notes on Discrepancies and Limitations

- Contradictions : Compound 16g lists conflicting HRMS data (calculated for C₁₇H₁₂Cl₂N₂O: 322.1317 vs. found 498.1825), suggesting possible typographical errors.

Biological Activity

Chemical Structure and Properties

4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole is a pyrazole derivative with the molecular formula and a molecular weight of 251.22 g/mol. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the phenyl ring, which contribute to its biological activity. The compound's structure can be represented as follows:

- IUPAC Name : 4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole

- CAS Number : 2511713-93-0

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds in this class have been shown to inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). In studies, the cytotoxicity of several pyrazole derivatives was evaluated in combination with doxorubicin, revealing potential synergistic effects that enhance their anticancer efficacy .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against bacterial and fungal strains. Pyrazole derivatives have been noted for their effectiveness against pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. For instance, the IC50 values for some derivatives were reported as low as 11.91 µg/mL against certain fungi, indicating strong antifungal activity .

Anti-inflammatory and Antioxidant Properties

The biological profile of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole also includes anti-inflammatory and antioxidant activities . Studies suggest that pyrazoles can inhibit inflammatory pathways and exhibit antioxidant effects through various mechanisms, making them candidates for therapeutic applications in inflammatory diseases .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, some pyrazole derivatives have shown significant inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cancer cells and pathogens like Plasmodium falciparum, which causes malaria .

Table 1: Summary of Biological Activities

Case Study: Synergistic Effects in Cancer Treatment

In a notable study examining the combination of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole with doxorubicin, researchers found enhanced cytotoxicity against breast cancer cell lines. The study utilized the Combination Index method to assess synergism, revealing that the pyrazole derivative could potentially reduce the effective dose of doxorubicin while maintaining or enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Fluoro-4-methoxy-5-nitrophenyl)-1-methylpyrazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are formed by reacting hydrazine derivatives with β-keto esters or chalcone precursors under acidic conditions (e.g., glacial acetic acid). Key intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride can be generated through sequential steps involving cyclization, oxidation, and acylation .

- Optimization : Yield improvements (e.g., 45–61%) are achieved by controlling temperature (reflux at 50–120°C), solvent systems (THF/water or ethanol), and catalysts (e.g., CuSO₄/ascorbate for click chemistry) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Tools :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in pyrazole ring formation.

- X-ray Diffraction : Single-crystal studies resolve dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups), critical for understanding steric effects .

- IR : Detects functional groups like nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) .

Q. How can functional groups (e.g., nitro, methoxy) in this compound be chemically modified?

- Transformations :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces nitro to amino groups, enabling further derivatization .

- Methoxy Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyl, altering electronic properties .

- Fluorine Stability : The 2-fluoro substituent is generally inert under mild conditions but may participate in SNAr reactions under strong bases .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, methoxy, nitro) affect regioselectivity in lithiation or electrophilic substitution reactions?

- Mechanistic Insights : DFT and NMR studies on 1-methylpyrazole analogs show that electron-withdrawing groups (nitro) direct lithiation to the C(5) position due to N(2)-lithium coordination, while methoxy groups (electron-donating) favor C(3) activation. Steric hindrance from the 2-fluoro group may further modulate reactivity .

- Experimental Validation : Use kinetic vs. thermodynamic control (e.g., THF at −78°C vs. room temperature) to isolate intermediates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive)?

- Case Analysis : Discrepancies arise from substituent positioning (e.g., para-methoxy vs. ortho-fluoro) and assay conditions (e.g., Gram-positive vs. Gram-negative bacteria). For example, 4-nitrophenyl analogs show variable MIC values (2–128 µg/mL) depending on bacterial membrane permeability .

- Recommendations : Standardize testing protocols (CLSI guidelines) and use isosteric replacements (e.g., CF₃ for NO₂) to isolate electronic vs. steric effects .

Q. How can computational modeling predict the compound’s binding affinity for target proteins (e.g., carbonic anhydrase)?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions between the nitro group and Zn²⁺ in carbonic anhydrase active sites.

- MD Simulations : Assess stability of π-π stacking between the pyrazole ring and aromatic residues (e.g., Phe-131) .

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Issues : Low yields in multi-step syntheses (e.g., 45% in cyclocondensation) due to side reactions (e.g., over-oxidation of nitro groups).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.